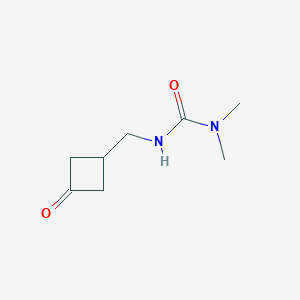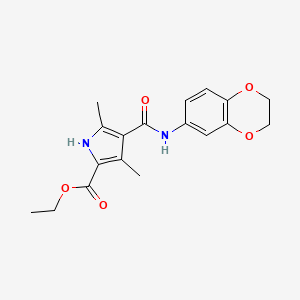
1,1-Dimethyl-3-((3-oxocyclobutyl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-3-((3-oxocyclobutyl)methyl)urea is an organic compound that belongs to the class of ureas It features a cyclobutyl ring with a ketone functional group and a dimethylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-((3-oxocyclobutyl)methyl)urea typically involves the reaction of 3-oxocyclobutylmethylamine with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-3-((3-oxocyclobutyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The ketone group in the cyclobutyl ring can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-3-((3-oxocyclobutyl)methyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-3-((3-oxocyclobutyl)methyl)urea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The cyclobutyl ring and ketone group may also play a role in the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dimethyl-3-(3-methylphenyl)urea
- 1,1-Dimethyl-3-(3-ethylphenyl)urea
- 1,1-Dimethyl-3-(3-methoxyphenyl)urea
Uniqueness
1,1-Dimethyl-3-((3-oxocyclobutyl)methyl)urea is unique due to the presence of the cyclobutyl ring with a ketone functional group. This structural feature distinguishes it from other similar compounds and may contribute to its specific chemical and biological properties.
Eigenschaften
Molekularformel |
C8H14N2O2 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
1,1-dimethyl-3-[(3-oxocyclobutyl)methyl]urea |
InChI |
InChI=1S/C8H14N2O2/c1-10(2)8(12)9-5-6-3-7(11)4-6/h6H,3-5H2,1-2H3,(H,9,12) |
InChI-Schlüssel |
KBXXQHXFJPJLAW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)NCC1CC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14871147.png)
![2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetonitrile](/img/structure/B14871154.png)







![(6R)-6-[(10S,13R,14R,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B14871209.png)
![Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperazine-1-carbodithioate](/img/structure/B14871222.png)
![3-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B14871225.png)


